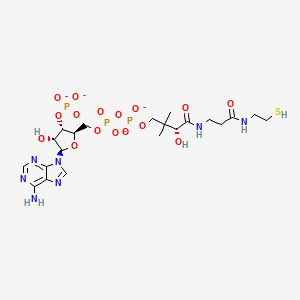
coenzyme A(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coenzyme A(4-) is tetraanion of coenzyme A. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a coenzyme A.
Applications De Recherche Scientifique
Metabolic Functions
Coenzyme A is integral to over 100 biochemical reactions, including:
- Fatty Acid Metabolism : CoA is essential for the synthesis and degradation of fatty acids, facilitating energy production from fats.
- Amino Acid Metabolism : It participates in the synthesis and catabolism of amino acids, influencing protein synthesis and degradation.
- Carbohydrate Metabolism : CoA is involved in the tricarboxylic acid cycle, aiding in energy production from carbohydrates.
- Synthesis of Biomolecules : It plays a role in the biosynthesis of cholesterol, acetylcholine, ketone bodies, and other vital biomolecules .
Role in Post-Translational Modifications
Coenzyme A levels significantly influence protein acetylation and other post-translational modifications:
- Histone Acetylation : Higher levels of CoA correlate with increased histone acetylation, impacting gene expression regulation .
- CoAlation : This modification involves the addition of CoA to proteins, which can alter their function and stability .
- 4'-Phosphopantetheinylation : This process is affected by CoA levels and plays a role in enzyme activity modulation .
3.1. Biochemical Assays
Coenzyme A is used in various biochemical assays to study enzyme activities:
- Ligase Activity Studies : For instance, the activity of 4-coumarate: CoA ligase can be analyzed using liquid chromatography techniques to separate reaction components .
3.2. Metabolomics
Recent studies have employed mass-spectrometry-based metabolomics to trace the synthesis pathways of CoA from precursors like vitamin B5, revealing insights into metabolic regulation under different physiological conditions .
4.1. Neurodegenerative Diseases
Research indicates that altered CoA levels are associated with neurodegenerative diseases. Understanding these alterations may lead to therapeutic strategies targeting CoA metabolism .
4.2. Cancer Research
Coenzyme A's role in regulating metabolic pathways has implications for cancer research, where metabolic reprogramming is a hallmark of cancer cells. Targeting CoA-related pathways could provide new avenues for cancer treatment .
Case Studies and Findings
Propriétés
Formule moléculaire |
C21H32N7O16P3S-4 |
|---|---|
Poids moléculaire |
763.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/p-4/t11-,14-,15-,16+,20-/m1/s1 |
Clé InChI |
RGJOEKWQDUBAIZ-IBOSZNHHSA-J |
SMILES isomérique |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCS)O |
SMILES canonique |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















